Comparative Biochemical Potency: GSK-843 vs. GSK-872 and GSK-840 in RIPK3 Kinase Assays
In direct head-to-head ADP-Glo kinase assays performed on recombinant human RIPK3, GSK-843 demonstrates nanomolar inhibitory potency (IC50 = 6.5 nM). While this represents robust biochemical inhibition, it is less potent than its analogs GSK-872 (IC50 = 1.3 nM) and GSK-840 (IC50 ~0.9 nM) under identical experimental conditions [1]. This quantitative difference establishes a clear hierarchy for applications requiring maximal target engagement.
| Evidence Dimension | RIPK3 kinase activity inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.5 nM (GSK-843) |
| Comparator Or Baseline | GSK-872: IC50 = 1.3 nM; GSK-840: IC50 = 0.9 nM |
| Quantified Difference | GSK-872 is 5-fold more potent; GSK-840 is 7.2-fold more potent than GSK-843 |
| Conditions | ADP-Glo assay; recombinant human RIP3 kinase (aa 1-328); 10 μM ATP |
Why This Matters
Selecting GSK-872 or GSK-840 may be preferable for biochemical screens requiring maximal RIPK3 inhibition, whereas GSK-843 offers a distinct potency window useful for dose-response differentiation.
- [1] Mandal P, et al. RIP3 induces apoptosis independent of pronecrotic kinase activity. Mol Cell. 2014 Nov 20;56(4):481-95. Figure 1C. View Source
